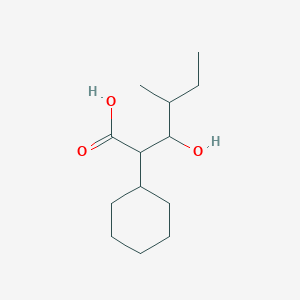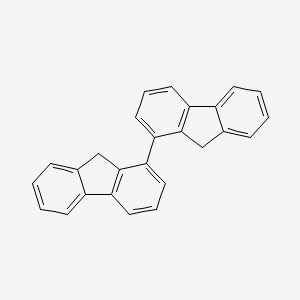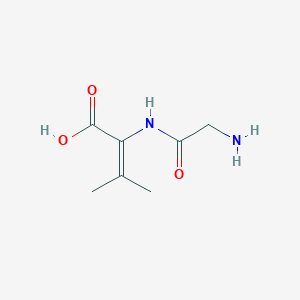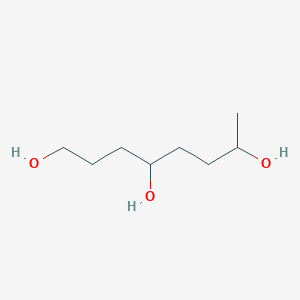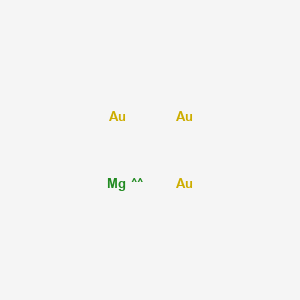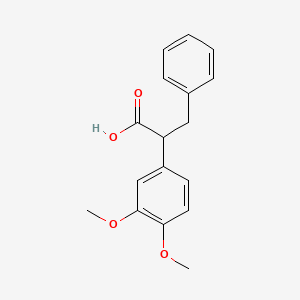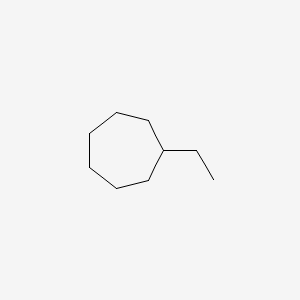
Ethylcycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanol
Reduction: Cycloheptane
Substitution: this compound derivatives with halogen substituents
Scientific Research Applications
Ethylcycloheptane has several applications in scientific research, including:
Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Cyclohexane (C6H12): A six-membered ring cycloalkane used as a solvent and in the production of nylon.
Cyclooctane (C8H16): An eight-membered ring cycloalkane used in organic synthesis and as a non-polar solvent .
Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.
Properties
CAS No. |
13151-55-8 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



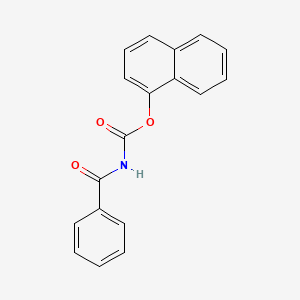
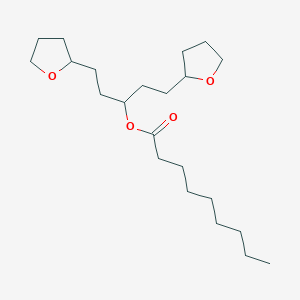
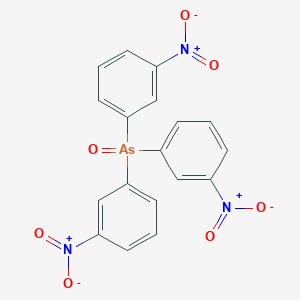
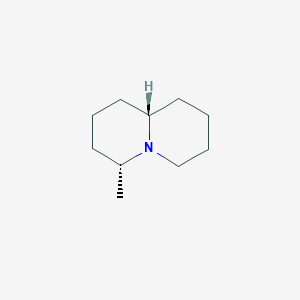
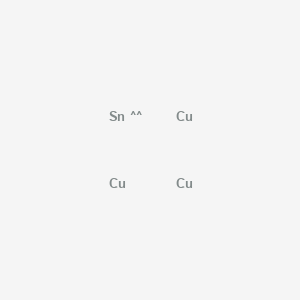
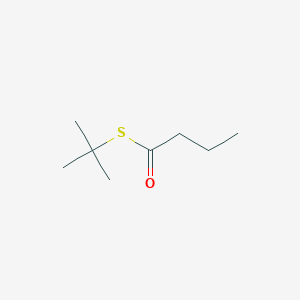
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
